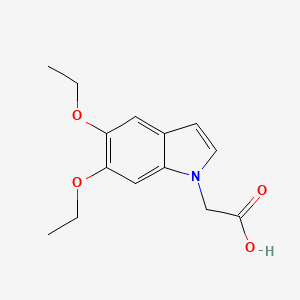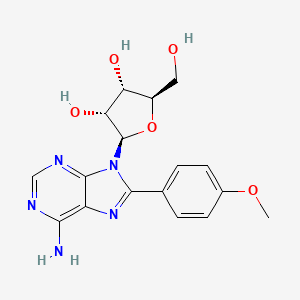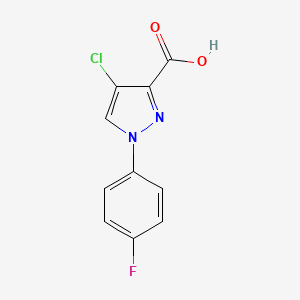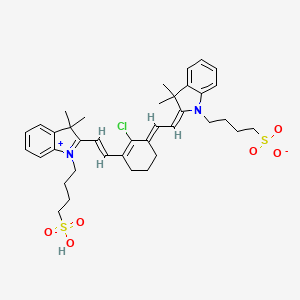![molecular formula C16H11BrN4S B12927009 4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline CAS No. 832151-06-1](/img/structure/B12927009.png)
4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline is a heterocyclic compound that features a thiazole and triazole ring system. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate. The resulting thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-(2-Bromophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)aniline include other thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and properties. Examples include:
- (5E)-2-(4-Bromophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one .
- 2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide .
These compounds highlight the diversity and potential of thiazolo[3,2-b][1,2,4]triazole derivatives in various scientific and industrial applications.
Propriétés
Numéro CAS |
832151-06-1 |
|---|---|
Formule moléculaire |
C16H11BrN4S |
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
4-[2-(2-bromophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline |
InChI |
InChI=1S/C16H11BrN4S/c17-13-4-2-1-3-12(13)15-19-16-21(20-15)14(9-22-16)10-5-7-11(18)8-6-10/h1-9H,18H2 |
Clé InChI |
ZKYFXBDAFVVABI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)



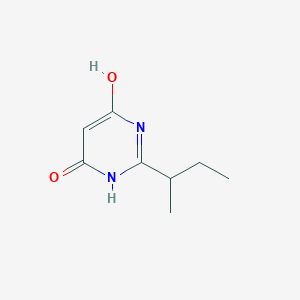
![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)
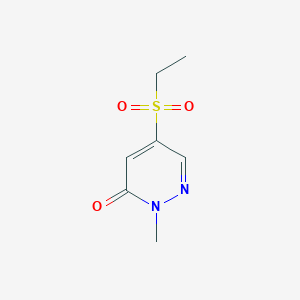
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
